molecular formula C3H3ClN2O2S2 B2964402 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole CAS No. 10191-91-0

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole

Cat. No. B2964402
CAS RN: 10191-91-0
M. Wt: 198.64
InChI Key: WBPVFCDFJCXDPE-UHFFFAOYSA-N
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Description

3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole (CMS) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMS is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been extensively studied for its biological activities and has shown promising results as an antimicrobial, antifungal, and antiviral agent.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on synthesizing derivatives of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole as selective COX-2 inhibitors, highlighting its potential in pharmacological applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009).

Multistep Cyclization

  • Research described a versatile synthetic procedure to prepare benzimidazole-fused 1,2,4-thiadiazoles, showcasing the chemical's role in complex synthetic processes (Samanta, Rana, Bats, & Schmittel, 2014).

Spectroscopy and Structure Analysis

Continuous Flow Synthesis

  • Another study presented a continuous flow process for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, underlining the importance of this compound in industrial and laboratory settings (Baumann & Baxendale, 2017).

Differentiation between Isomeric Compounds

  • Research on differentiating between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles using mass spectrometry and IR ion spectroscopy also showcases the compound's relevance in analytical chemistry (Mazur et al., 2023).

Interaction with Carbonic Anhydrase

  • The compound's interaction with human isoform II of carbonic anhydrase was examined, providing valuable insights into its biochemical interactions and potential therapeutic applications (Menchise et al., 2006).

Lewis Acid Catalysis

  • A study exploring the formation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of sulfur dichloride with nitriles in the presence of a Lewis acid demonstrates the compound's utility in catalysis (Komatsu et al., 1983).

Ring Cleavage Reactions

  • Research on ring cleavage of 5-chloro-1,2,3-thiadiazoles with organolithium and Grignard reagents, resulting in the formation of alkynyl sulfides, further illustrates the compound's versatility in chemical transformations (Voets, Smet, & Dehaen, 1999).

Antiviral and Cytotoxic Activities

  • A study synthesizing sulfonamidomethane pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles from arylsulfonylaminoacetic acid hydrazides and E-cinnamic acid, including testing for antimicrobial and cytotoxic activities, highlights the compound's potential in medicinal chemistry (Swapna et al., 2013).

Safety and Hazards

  • Safety Information : Material Safety Data Sheets (MSDS) are available for this compound .

properties

IUPAC Name

3-chloro-5-methylsulfonyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPVFCDFJCXDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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